molecular formula C15H15N5O2 B6443737 8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549013-61-6

8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6443737
CAS No.: 2549013-61-6
M. Wt: 297.31 g/mol
InChI Key: LZXNDZOMTDSPON-UHFFFAOYSA-N
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Description

8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a quinoxaline moiety at the 8-position of the triazaspiro[4.5]decane-2,4-dione core. Quinoxaline, a bicyclic aromatic system with two nitrogen atoms, confers unique electronic and steric properties that influence binding affinity and selectivity in biological targets.

Properties

IUPAC Name

8-quinoxalin-2-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c21-13-15(19-14(22)18-13)5-7-20(8-6-15)12-9-16-10-3-1-2-4-11(10)17-12/h1-4,9H,5-8H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXNDZOMTDSPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method starts with the preparation of the quinoxaline moiety, followed by the formation of the spirocyclic structure. Key steps include:

    Formation of Quinoxaline: This can be achieved by the condensation of o-phenylenediamine with a diketone.

    Spirocyclization: The quinoxaline derivative is then subjected to spirocyclization with appropriate reagents to form the spirocyclic core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinoxaline ring, potentially leading to different pharmacological properties.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is being studied for its potential as an anticonvulsant agent. Its unique structure allows it to interact with various biological targets.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to form stable complexes with proteins.

    Industrial Applications: The compound’s stability and reactivity make it a candidate for use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, which can lead to various pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Activities
Compound ID/Name 8-Position Substituent Biological Activity SAR Insights Reference
11 3-Methyl pyridine Potent PHD2 inhibitor (IC₅₀ < 100 nM) Chelating groups (e.g., pyridine) enhance Fe²⁺/Mn²⁺ binding in PHD2 active site.
14 (N-methyl imidazole derivative) N-Methyl imidazole Enhanced PHD2 inhibition vs. 11 Imidazole’s stronger chelation improves potency.
15 (Imidazole derivative) Imidazole Comparable to 14 in PHD2 inhibition Free NH in imidazole may optimize metal coordination.
84 5-Bromo-3-chloropyridinyl Undisclosed (synthesized for HIF modulation) Halogenated pyridines may enhance target selectivity.
3·HCl 2-Ethoxyethyl Myelostimulator (preclinical evaluation) Aliphatic chains may alter pharmacokinetics.
8-Benzyl derivative Benzyl Intermediate for further modifications Bulky aromatic groups may reduce solubility but improve CNS penetration.
Key Observations :

Chelating Groups: Derivatives with pyridine (11), imidazole (14, 15), or halogenated pyridine (84) at the 8-position exhibit potent prolyl hydroxylase domain (PHD) inhibition, critical for hypoxia-inducible factor (HIF) stabilization . Thiophene (12) and phenol (13) derivatives lack activity due to insufficient metal coordination .

Quinoxaline vs.

Therapeutic Applications :

  • PHD Inhibitors (e.g., 11 , 14 , 84 ): Target anemia and ischemic conditions via HIF pathway activation .
  • Myelostimulators (e.g., 3·HCl ): Stimulate bone marrow function, suggesting divergent structure-activity relationships (SAR) despite shared scaffolds .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound ID/Name Molecular Formula Molecular Weight Solubility (Predicted) LogP Reference
11 C₁₃H₁₆N₄O₂ 276.30 Moderate (aqueous) 1.2
14 C₁₃H₁₇N₅O₂ 291.31 Moderate 1.5
84 C₂₃H₂₃BrClN₅O₂ 545.82 Low 3.8
8-Benzyl derivative C₁₇H₁₈N₄O₂ 310.35 Low 2.7
Key Insights :
  • Quinoxaline Considerations: The quinoxaline moiety (C₁₂H₈N₂) would increase molecular weight (~298.32 g/mol) and LogP (~2.5), balancing solubility and bioavailability.

Biological Activity

8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its spirocyclic structure combined with the quinoxaline moiety provides a versatile scaffold for drug design and development.

Chemical Structure and Properties

The compound's IUPAC name is 8-quinoxalin-2-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione. The molecular formula is C15H15N5O2C_{15}H_{15}N_5O_2, and it features a rigid three-dimensional shape that is conducive to interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Research indicates that it can inhibit prolyl hydroxylase enzymes (PHDs), which are crucial in the regulation of hypoxia-inducible factors (HIFs) involved in erythropoiesis and other physiological processes. Inhibition of PHDs can lead to increased levels of erythropoietin (EPO), making it a candidate for treating anemia .

Biological Activity Overview

Activity Description
Enzyme Inhibition Inhibits prolyl hydroxylases (PHDs), leading to increased EPO production .
Anticancer Potential Exhibits cytotoxic effects against leukemia cell lines (K562, HL60, U937) .
Neuropharmacology Potential activity as an anticonvulsant agent due to interaction with neuronal receptors.

Case Studies and Research Findings

  • Prolyl Hydroxylase Inhibition
    • A study demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones were identified as potent pan-inhibitors of PHDs. These compounds showed promising pharmacokinetic properties and efficacy in preclinical models for anemia treatment .
  • Anticancer Activity
    • Another investigation focused on the synthesis of related compounds and their evaluation against human leukemia cell lines. The results indicated significant cytotoxicity, suggesting that modifications to the quinoxaline structure could enhance therapeutic efficacy against cancer .
  • Neuropharmacological Effects
    • Preliminary studies suggest that the compound may possess anticonvulsant properties, which are being explored through receptor binding assays and behavioral models in rodents.

Comparative Analysis with Similar Compounds

The unique combination of a quinoxaline moiety with a spirocyclic structure distinguishes this compound from other similar compounds:

Compound Key Features Biological Activity
8-Oxa-2-azaspiro[4.5]decaneContains oxygen instead of nitrogen in the spirocyclic structureLimited known activity compared to triazaspiro compounds
1,3-Diazaspiro[4.5]decane-2,4-dioneLacks the quinoxaline moietyModerate activity; less potent than triazaspiro derivatives

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